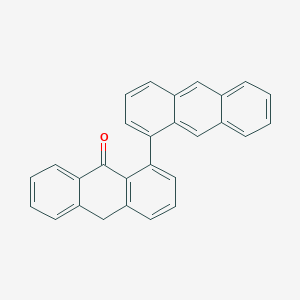

1-(1-anthracenyl)-10H-anthracen-9-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C28H18O |

|---|---|

Molecular Weight |

370.4 g/mol |

IUPAC Name |

1-anthracen-1-yl-10H-anthracen-9-one |

InChI |

InChI=1S/C28H18O/c29-28-23-12-4-3-9-20(23)16-22-11-6-14-25(27(22)28)24-13-5-10-21-15-18-7-1-2-8-19(18)17-26(21)24/h1-15,17H,16H2 |

InChI Key |

NMWLFWNLEDOGSQ-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=C(C(=CC=C2)C3=CC=CC4=CC5=CC=CC=C5C=C43)C(=O)C6=CC=CC=C61 |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Insights for 1 1 Anthracenyl 10h Anthracen 9 One

Precursor Synthesis Strategies for Anthracenone (B14071504) and Anthracene (B1667546) Moieties

The successful synthesis of 1-(1-anthracenyl)-10H-anthracen-9-one is contingent upon the efficient preparation of its constituent anthracenone and anthracene precursors.

The anthracenone moiety, specifically a 1-halo-10H-anthracen-9-one, serves as a key building block. A plausible route to this precursor involves the halogenation of anthrone (B1665570) (10H-anthracen-9-one). The direct halogenation of anthrones can be achieved using elemental halogens, such as bromine or chlorine, in an inert liquid medium. For instance, processes have been developed for the halogenation of water-insoluble aromatic compounds with at least three fused rings, including anthrones, using elemental halogen in the presence of an organic diluent like a halo- or nitro-substituted mononuclear aromatic hydrocarbon, often mixed with an alkanol. google.com This method allows for the introduction of a halogen atom at a specific position, which is crucial for the subsequent coupling reaction. For example, 1,8-dichloro-10H-anthracen-9-one is a known compound, suggesting that halogenation of the anthrone core is a feasible strategy. sigmaaldrich.com

The synthesis of the anthracene moiety, in the form of a reactive organometallic species like 1-anthracenylboronic acid or its corresponding pinacol (B44631) ester, is the second critical precursor preparation. 9-Anthraceneboronic acid is a commercially available compound, and its synthesis has been described. rsc.org A common laboratory preparation involves the reaction of 9-bromoanthracene (B49045) with an organolithium reagent followed by quenching with a trialkyl borate (B1201080) and subsequent hydrolysis. The synthesis of 9-bromoanthracene itself can be achieved by the bromination of anthracene using reagents like N-bromosuccinimide (NBS). rsc.org Furthermore, methods for the preparation of arylboronic pinacol esters from arylamines or through the hydroboration of alkynes are well-documented and could be adapted for the synthesis of the required 1-anthracenylboronic acid derivative. orgsyn.orgorganic-chemistry.org The use of pinacol esters can be advantageous due to their stability and ease of purification. orgsyn.org

Coupling Reactions for Anthracenyl-Anthracenone Linkage Formation

The cornerstone of the synthesis of this compound is the formation of the carbon-carbon bond between the anthracenyl and anthracenone units. Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are well-suited for this purpose, especially when dealing with sterically hindered polycyclic aromatic hydrocarbons.

Specific Reaction Schemes and Conditions (e.g., Suzuki/Sonogashira cross-coupling for related derivatives)

The proposed synthetic strategy involves a Suzuki-Miyaura cross-coupling reaction between a 1-halo-10H-anthracen-9-one and an anthracenylboronic acid or its ester derivative. This reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base.

A representative reaction scheme is as follows:

Table 1: Proposed Suzuki-Miyaura Coupling Reaction Conditions

| Parameter | Proposed Condition | Rationale/Reference |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, or palladacycles | Effective for coupling of sterically hindered aryl halides. mdpi.com |

| Ligand | Triphenylphosphine (PPh₃), dppf, or bulky N-heterocyclic carbenes (NHCs) | NHCs can enhance catalytic activity for sterically demanding substrates. |

| Base | K₂CO₃, Cs₂CO₃, or t-BuOK | Choice of base can significantly impact yield. dntb.gov.ua |

| Solvent | Toluene/water, 1,4-dioxane, or THF | Biphasic or anhydrous conditions can be employed. illinois.edu |

| Boron Reagent | Anthracenylboronic acid or its pinacol ester | Pinacol esters offer enhanced stability. orgsyn.org |

While the Sonogashira coupling is a powerful tool for forming C(sp²)-C(sp) bonds and has been used for the synthesis of alkyne-substituted anthracenes, it is not directly applicable for the C(sp²)-C(sp²) bond formation required for the target molecule.

Yield Optimization and Purity Considerations

Optimizing the yield and ensuring the purity of the final product are critical. For sterically demanding Suzuki-Miyaura coupling reactions, several factors need careful consideration. The choice of catalyst and ligand is paramount. Robust palladium complexes with bulky and electron-rich ligands, such as acenaphthoimidazolylidene-based N-heterocyclic carbenes, have shown high efficiency in the synthesis of sterically hindered biaryls. dntb.gov.ua The base and solvent system also play a crucial role, with combinations like t-BuOK in dioxane proving effective for challenging couplings. dntb.gov.ua

Purification of the final product will likely involve chromatographic techniques, such as column chromatography, to separate it from unreacted starting materials, homocoupled byproducts, and catalyst residues. Recrystallization can be employed for further purification to obtain a high-purity sample.

Mechanistic Elucidation of Synthetic Pathways (e.g., Aza-Michael addition for anthracene derivatives)

The mechanism of the proposed Suzuki-Miyaura coupling follows a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 1-halo-10H-anthracen-9-one, forming a Pd(II) intermediate.

Transmetalation: The anthracenyl group is transferred from the boron atom of the anthracenylboronic acid derivative to the palladium center, displacing the halide. This step is often facilitated by the base.

Reductive Elimination: The two organic moieties on the palladium center couple, forming the desired C-C bond and regenerating the Pd(0) catalyst.

For sterically hindered substrates, the rates of these steps can be significantly affected. The use of bulky ligands can promote the reductive elimination step and prevent catalyst deactivation.

Regarding the Aza-Michael addition, this reaction typically involves the nucleophilic addition of an amine to an α,β-unsaturated carbonyl compound. Anthracene and its derivatives are aromatic hydrocarbons and lack the electrophilic character of a Michael acceptor. Therefore, a direct Aza-Michael addition to the anthracene core is not a chemically feasible pathway for the synthesis of the target molecule or related derivatives under standard conditions. The aromaticity of the anthracene rings makes them susceptible to electrophilic substitution rather than nucleophilic addition.

Exploration of Alternative and Green Synthesis Approaches

In line with the principles of green chemistry, several alternatives to traditional Suzuki-Miyaura coupling conditions can be explored to create a more sustainable synthetic route.

Table 2: Green Synthesis Alternatives for Anthracenyl-Anthracenone Coupling

| Approach | Description | Advantages |

| Alternative Solvents | Utilizing water, ionic liquids, or deep eutectic solvents instead of volatile organic compounds (VOCs). rsc.orgscielo.brnih.gov | Reduced environmental impact, potential for catalyst recycling. nih.govresearchgate.net |

| Greener Catalysts | Employing palladium nanoparticles synthesized via biogenic routes (e.g., using plant extracts) or supported on biodegradable polymers. acs.orgmdpi.com | Reduced reliance on precious metal precursors and hazardous reducing agents. |

| Alternative Metals | Investigating the use of more abundant and less toxic metals like copper or nickel as catalysts. mdpi.com | Lower cost and reduced toxicity compared to palladium. |

| Energy Efficiency | Utilizing microwave irradiation to accelerate reaction times and potentially reduce energy consumption. | Shorter reaction times and often improved yields. |

The use of ionic liquids as the reaction medium can be particularly advantageous, as they can act as both the solvent and a stabilizer for the palladium catalyst, facilitating its recycling. matilda.science Similarly, the development of palladium catalysts supported on bio-inspired materials offers a promising avenue for creating highly active and recyclable catalytic systems for C-C coupling reactions. mdpi.com

Advanced Structural Elucidation and Solid State Characteristics

X-ray Crystallography of 1-(1-anthracenyl)-10H-anthracen-9-one and Analogues

Single-crystal X-ray diffraction is the definitive method for determining the precise atomic arrangement within a crystalline solid. While specific crystallographic data for this compound is not widely published, extensive studies on its analogues, such as other anthracen-9-one derivatives and substituted anthracenes, provide significant insight into the expected structural motifs.

For instance, the analogue 10-(4-Methylbenzylidene)anthracen-9(10H)-one crystallizes in the orthorhombic space group Pbca nih.gov. Another derivative, 1-(10-Bromoanthracen-9-yl)-1H-imidazole, crystallizes in the triclinic system with space group P1 researchgate.net. These examples demonstrate the structural diversity within this class of compounds, where even small changes to substituents can lead to different crystal systems and packing arrangements.

| Analogue Compound | Crystal System | Space Group | Reference |

|---|---|---|---|

| 10-(4-Methylbenzylidene)anthracen-9(10H)-one | Orthorhombic | Pbca | nih.gov |

| (E)-Methyl 3-(10-bromoanthracen-9-yl)acrylate | Orthorhombic | Pbcn | researchgate.net |

| 1-(10-Bromoanthracen-9-yl)-1H-imidazole | Triclinic | P1 | researchgate.net |

| Diethyl 2-(anthracen-9-yl)-2,5-dihydro-1H-pyrrole-1,3-dicarboxylate (DEADP) | Monoclinic | P21/c | mdpi.com |

The conformation of anthracen-9-one derivatives is typically non-planar. The central six-membered ring containing the ketone and the sp3-hybridized carbon at the 10-position often adopts a boat or shallow boat conformation nih.gov. In 10-(4-Methylbenzylidene)anthracen-9(10H)-one, this ring exhibits a distinct boat conformation, with puckering parameters Q = 0.2860 (17) Å, Θ = 99.1 (3)°, and Φ = 114.8 (3)° nih.gov. The non-planarity extends to the entire anthracene (B1667546) tricycle, which can be distorted into a butterfly conformation nih.gov. In one ferrocenyl-anthracen-9(10H)-one analogue, the mean planes of the outer benzene rings are inclined to each other by 22.7 (3)° nih.gov.

| Analogue Compound | Parameter | Value | Reference |

|---|---|---|---|

| 10-(4-Methylbenzylidene)anthracen-9(10H)-one | Dihedral Angle (Anthrone-Phenyl) | 38.73 (6)° | nih.gov |

| 1-(10-Bromoanthracen-9-yl)-1H-imidazole | Dihedral Angle (Anthracene-Imidazole) | 85.14 (14)° | researchgate.net |

| (E)-1-(Anthracen-9-yl)-3-(2-chloro-6-fluorophenyl)prop-2-en-1-one | Dihedral Angle (Benzene-Anthracene) | 63.42 (8)° | nih.gov |

| 1-(Ferrocenylethynyl)-10-(phenylimino)anthracen-9(10H)-one | Inclination of outer benzene rings | 22.7 (3)° | nih.gov |

The arrangement of molecules in the crystal lattice, or crystal packing, is governed by a delicate balance of intermolecular forces. Anthracene derivatives are known to form a variety of packing motifs, including herringbone, lamellar, and π-stacked arrangements nih.govresearchgate.net. In the solid state, molecules of anthracen-9-one analogues can be linked by hydrogen bonds into one-dimensional zigzag chains nih.gov.

In other cases, molecules are paired into inversion dimers via π–π interactions, and these dimers are further linked into one-dimensional columns nih.gov. The substituents play a crucial role in directing the final architecture. For example, studies on gadolinium–anthracene complexes show that modifying alkyl ester groups can tune the orientation of anthracene moieties, leading to either linear or zigzag supramolecular chains rsc.org. The packing can also be influenced by the presence of solvent molecules, which can be incorporated into the crystal lattice and mediate intermolecular contacts iucr.org.

Non-covalent interactions are the primary driving forces for the self-assembly of anthracene derivatives in the solid state.

π-π Stacking: This is a dominant interaction in aromatic systems. Anthracene moieties frequently arrange in face-to-face or offset face-to-face stacks researchgate.netmdpi.comnih.gov. The centroid-to-centroid distances in these stacks are typically in the range of 3.7 to 4.1 Å researchgate.netmdpi.com. For instance, in 1-(10-Bromoanthracen-9-yl)-1H-imidazole, π–π stacking interactions are observed between pairs of benzene rings with centroid–centroid distances of 3.7968 (17) and 3.8496 (16) Å researchgate.net. The geometry of these interactions is critical, as it influences the electronic and photophysical properties of the material rsc.org.

C-H…π Interactions: These are weaker but ubiquitous interactions where a C-H bond acts as a hydrogen-bond donor and a π-system acts as the acceptor. These interactions play a significant role in stabilizing the crystal structures of many anthracene derivatives nih.govrsc.org. In 10-(4-Methylbenzylidene)anthracen-9(10H)-one, the crystal structure is further stabilized by intermolecular C-H…π interactions where the centroids of the aromatic rings act as the acceptors nih.gov. Strengthening these interactions through molecular design or external pressure can suppress non-radiative transitions and enhance luminescence rsc.org.

| Analogue Compound | Interaction Type | Contribution (%) | Reference |

|---|---|---|---|

| 4-{[(anthracen-9-yl)methyl]amino}benzoic acid | H···H | 42.7% | researchgate.net |

| C···H/H···C | 40.0% | ||

| O···H/H···O | 12.3% | ||

| 4-{[(anthracen-9-yl)methyl]amino}benzoic acid·DMF | H···H | 47.9% | iucr.org |

| C···H/H···C | 34.2% | ||

| O···H/H···O | 13.7% |

Solid-State Spectroscopic Characterization

Spectroscopic techniques provide complementary information to diffraction methods, probing the vibrational and electronic properties of the compound in its solid-state environment.

Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopies are powerful techniques for identifying functional groups and probing the molecular vibrations of a compound. In anthracene derivatives, characteristic vibrational modes can be assigned with the aid of computational studies researchgate.netnih.gov.

FT-IR Spectroscopy: The FT-IR spectrum of an anthracen-9-one derivative would be expected to show a strong absorption band for the C=O stretching vibration, typically around 1600-1700 cm⁻¹ mdpi.com. Aromatic C=C stretching modes are expected in the 1150-1620 cm⁻¹ region, while C-H stretching modes appear in the 2900-3100 cm⁻¹ range mdpi.comresearchgate.net. The precise positions of these bands can be sensitive to the solid-state environment, with intermolecular interactions like hydrogen bonding causing shifts in frequency.

FT-Raman Spectroscopy: Raman spectroscopy is particularly sensitive to the vibrations of non-polar bonds, making it an excellent probe for the C=C bonds of the anthracene core. For anthracene itself, intense Raman bands are observed corresponding to the totally symmetric (ag) modes of the D2h point group sns.it. Studies on related compounds show C-N stretching vibrations around 1347 cm⁻¹ and anthracene ring stretching modes between 1082-1665 cm⁻¹ researchgate.net. By using techniques like micro-Raman, it is possible to monitor both intramolecular vibrations and intermolecular lattice phonons, providing a way to track solid-state photochemical reactions and phase transitions in real-time rsc.org.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Technique | Reference |

|---|---|---|---|

| Aromatic C-H Stretch | ~3000-3100 | FT-IR, FT-Raman | mdpi.com |

| C=O Stretch | ~1600 | FT-IR | mdpi.com |

| Anthracene Ring C=C Stretch | 1150-1665 | FT-IR, FT-Raman | researchgate.net |

| C-O Stretch | ~1200 | FT-IR | mdpi.com |

Anthracene and its derivatives are renowned for their strong luminescence. However, their emission properties in the solid state are often complex and highly dependent on molecular packing mdpi.com. While many aromatic compounds suffer from aggregation-caused quenching in the solid state, some anthracene derivatives exhibit aggregation-induced emission (AIE) or aggregation-induced emission enhancement (AIEE) rsc.orgrsc.org.

The emission color and quantum yield are dictated by the extent of intermolecular interactions, particularly π-π stacking. Different crystal polymorphs of the same compound can display dramatically different emission spectra due to variations in their packing arrangements mdpi.com. For example, one polymorph exhibiting strong π-π interactions might show a red-shifted excimer emission, while another polymorph with suppressed stacking could emit in the blue region, similar to the isolated molecule mdpi.com. This sensitivity to molecular arrangement also makes some anthracene derivatives suitable for applications as piezochromic materials, where the luminescence color changes in response to mechanical pressure, which alters the crystal packing rsc.org. The development of solid-state luminescent materials often focuses on designing molecules with bulky substituents that can prevent extensive π-π stacking, thereby preserving high fluorescence quantum yields in the solid state mdpi.com.

In-Depth Analysis of this compound Reveals Complex Electronic and Photophysical Behavior

Detailed computational and spectroscopic studies on various anthracene derivatives provide insights into the anticipated electronic structure and photophysical properties of the title compound, this compound. While specific experimental data for this exact molecule is not extensively available in publicly accessible literature, a comprehensive understanding can be constructed by analyzing closely related structures and theoretical principles.

This article delves into the electronic and photophysical characteristics of this compound, a molecule of interest due to the unique linkage of an anthracenyl group to an anthracenone (B14071504) core. The electronic interplay between these two moieties is expected to govern its behavior in both the ground and excited states.

Electronic Structure and Solution Phase Spectroscopic Properties

Photophysical Properties and Excited State Dynamics

Non-Radiative Decay Pathways and Energy Dissipation

For many aromatic molecules, including anthracene derivatives, non-radiative decay pathways are crucial processes that compete with fluorescence. These pathways allow the molecule to return to its ground state from an excited state without emitting a photon. Key non-radiative processes include internal conversion and intersystem crossing.

Internal conversion is a rapid, radiationless transition between electronic states of the same multiplicity (e.g., from the first excited singlet state, S₁, to the ground state, S₀). The efficiency of this process is influenced by the energy gap between the states and the vibrational modes available to dissipate the energy.

Intersystem crossing involves a transition between states of different multiplicity, most commonly from a singlet excited state to a triplet excited state (e.g., S₁ to T₁). This process is facilitated by spin-orbit coupling. The formation of a triplet state is significant as it can lead to different photochemical reactions and phosphorescence, although the latter is often weak at room temperature for many organic molecules in solution. The presence of heavy atoms or specific molecular geometries can enhance the rate of intersystem crossing.

Excited State Photochemistry (e.g., Photodimerization mechanisms)

Anthracene and its derivatives are well-known for undergoing [4π+4π] photodimerization upon exposure to UV light, typically around 365 nm. rsc.org This reaction involves the cycloaddition of two anthracene molecules at the 9 and 10 positions of their central rings. rsc.org The process is often reversible, with the dimer reverting to the monomers upon heating or irradiation with shorter wavelength UV light.

The mechanism proceeds through the formation of an excimer (an excited-state dimer) between an excited anthracene molecule and a ground-state molecule. This excimer then collapses to form the stable photodimer. The efficiency and regioselectivity of photodimerization can be influenced by the nature and position of substituents on the anthracene rings. In the case of unsymmetrically substituted anthracenes, the formation of different isomeric dimers is possible. For instance, studies on 9-aminomethylanthracene have shown that selective photodimerization can be achieved in the solid state. nih.gov

Electrochemical Properties and Redox Behavior

The electrochemical properties of anthracene derivatives are of significant interest due to their potential applications in organic electronics. These properties are typically investigated using techniques like cyclic voltammetry.

Cyclic Voltammetry for Oxidation/Reduction Potentials

Cyclic voltammetry is a powerful technique used to probe the redox behavior of molecules. By scanning the potential of an electrode and measuring the resulting current, one can determine the oxidation and reduction potentials of a compound. For many anthracene derivatives, the first oxidation and reduction processes are reversible, one-electron transfers, corresponding to the formation of a radical cation and a radical anion, respectively.

Studies on various substituted anthracenes have shown that the oxidation potentials are sensitive to the electron-donating or electron-withdrawing nature of the substituents. cdnsciencepub.com Electron-donating groups lower the oxidation potential, making the molecule easier to oxidize, while electron-withdrawing groups have the opposite effect. Similarly, reduction potentials are also influenced by substituents.

Table 1: Representative Electrochemical Data for Related Anthracene Derivatives

| Compound | Oxidation Potential (V vs. SCE) | Reduction Potential (V vs. SCE) | Solvent/Electrolyte |

| Anthracene | +1.09 | -1.96 | Acetonitrile/TBAP |

| 9,10-Diphenylanthracene | +1.14 | -1.89 | DMF/TBAI |

| Anthracen-9-ylmethylene-(3,4-dimethyl-isoxazol-5-yl)-amine | - | - | Acetonitrile/TBAP |

Note: This table presents data for related compounds to illustrate typical values and is not representative of this compound.

Correlation with Electronic Structure Parameters

The oxidation and reduction potentials obtained from cyclic voltammetry are directly related to the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), respectively. A lower oxidation potential corresponds to a higher HOMO energy level, indicating that an electron is more easily removed. Conversely, a less negative reduction potential indicates a lower LUMO energy level, making the addition of an electron more favorable.

These electrochemical parameters provide valuable insights into the electronic structure of the molecule and can be correlated with data from spectroscopic measurements and computational studies. For example, a linear relationship is often observed between the standard oxidation potentials and the energy of the charge-transfer transition in electron donor-acceptor complexes formed by anthracenes. cdnsciencepub.com This correlation underscores the fundamental link between a molecule's ability to donate or accept electrons and its electronic transitions.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

No published studies detailing DFT calculations for the molecular geometry and electronic structure of 1-(1-anthracenyl)-10H-anthracen-9-one were found.

Basis Set Effects and Functional Selection

There is no available research comparing the effects of different basis sets and functionals on the calculated properties of this compound.

Solvent Effects on Electronic Parameters

Information regarding the computational analysis of solvent effects on the electronic parameters of this compound is not present in the current scientific literature.

Time-Dependent DFT (TD-DFT) for Excited State Modeling

No TD-DFT studies modeling the excited states of this compound have been reported.

Advanced Quantum Chemical Methods for Excited State Dynamics (e.g., CASPT2, RASPT2)

There are no documented applications of advanced quantum chemical methods like CASPT2 or RASPT2 to investigate the excited state dynamics of this compound.

Molecular Dynamics Simulations for Conformational Analysis and Flexibility

A search for molecular dynamics simulations focused on the conformational analysis and flexibility of this compound yielded no results.

Computational Prediction of Spectroscopic Signatures

No studies computationally predicting the spectroscopic signatures (e.g., UV-Vis, NMR, IR) of this compound could be located.

Chemical Reactivity, Derivatization, and Supramolecular Interactions

Functionalization of the Anthracenone (B14071504) and Anthracene (B1667546) Units

Functionalization of the 1-(1-anthracenyl)-10H-anthracen-9-one scaffold can be targeted at either the anthracenone core or the peripheral anthracene unit. Strategic modifications allow for the fine-tuning of its chemical and physical properties.

Achieving regioselectivity is paramount when functionalizing complex aromatic systems. For the anthracene and anthracenone frameworks, several strategies have been developed. Electrophilic substitution on the anthracene unit, for instance, typically occurs at the most reactive 9 and 10 positions. wikipedia.org However, since the 1-position of the anthracene is already substituted in the parent molecule, and the anthracenone's 10-position is saturated, reactivity patterns will be altered.

A common method to achieve substitution on the outer rings of an anthracene core involves the temporary protection of the 9 and 10 positions. This can be accomplished by reducing the corresponding anthraquinone (B42736) precursor. nih.govbeilstein-journals.org This strategy directs electrophilic substitution to other positions on the aromatic rings. nih.govbeilstein-journals.org Modern synthetic methods, such as metal-catalyzed C-H bond activation and cyclization reactions, offer highly efficient and regioselective routes to construct specifically substituted anthracene derivatives. nih.govbeilstein-journals.orgbeilstein-journals.org For example, rhodium-catalyzed oxidative coupling and palladium-catalyzed tandem reactions have been successfully employed to create complex anthracene frameworks with precise substitution patterns. beilstein-journals.orgbeilstein-journals.org

The electronic properties of the this compound molecule can be systematically modulated by introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). studypug.com

Electron-Donating Groups (EDGs): These groups increase the electron density of the aromatic system. Common EDGs include alcohol (-OH), amine (-NH2 or -NR2), ether (-OR), and alkyl groups. studypug.com They generally activate the aromatic ring, making it more nucleophilic and reactive towards electrophiles. youtube.com

Electron-Withdrawing Groups (EWGs): These groups pull electron density away from the aromatic system. Strong EWGs include nitro (-NO2), cyano (-CN), and carbonyl-containing groups like aldehydes (-CHO), ketones (-COR), and carboxylic acids (-COOH). studypug.com EWGs deactivate the ring, making it less nucleophilic but more susceptible to nucleophilic attack. youtube.com

The introduction of these functional groups can be achieved through various synthetic methodologies, including direct substitution reactions on the aromatic core or by employing pre-functionalized starting materials in the initial synthesis of the molecule. nih.govbeilstein-journals.org The presence of these groups is crucial for tuning the molecule's photophysical properties and directing its self-assembly in supramolecular structures. rsc.orgresearchgate.net

Derivative Synthesis and Structure-Property Relationships

Synthesizing derivatives of this compound allows for a systematic investigation of how structural modifications impact its material properties. The nature and position of substituents can have profound effects on the molecule's electronic and photophysical behavior.

The electronic and photophysical characteristics of anthracene derivatives are highly sensitive to the type and location of substituents. rsc.orgmdpi.com

Electronic Properties: The introduction of EWGs tends to lower the energy levels of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). rsc.org This can be a strategic approach for designing n-type semiconductor materials. rsc.org Conversely, EDGs raise the HOMO level more significantly than the LUMO, narrowing the energy gap and often leading to red-shifted absorption and emission spectra. researchgate.net

Photophysical Properties: Anthracene and its derivatives are known for their fluorescence. nih.gov Substituents can dramatically alter fluorescence quantum yields and emission wavelengths. Bulky groups, particularly at the 9 and 10 positions of an anthracene core, can induce steric hindrance that prevents π-π stacking, thereby enhancing fluorescence emission in the solid state. mdpi.com The introduction of triple bonds at the 9 and 10 positions has been shown to alter the electronic states and improve the tunability of the optical emission. researchgate.net However, even a single nitro group (a strong EWG) can lead to the formation of excimers, which significantly reduces the quantum efficiency. researchgate.net

The following table summarizes the general effects of substituents on the properties of anthracene derivatives.

| Substituent Type | Position | Effect on HOMO/LUMO | Effect on Fluorescence | Reference |

| Electron-Donating (e.g., -OR, -NR₂) | Any | Raises HOMO, narrows band gap | Red-shift in emission | researchgate.net |

| Electron-Withdrawing (e.g., -NO₂, -CN) | Any | Lowers HOMO and LUMO | Can quench fluorescence or lead to excimer formation | rsc.orgresearchgate.net |

| Bulky Groups (e.g., Phenyl) | 9, 10 | Little change | Prevents π-π stacking, enhances emission | mdpi.com |

| Triple Bonds | 9, 10 | Alters electronic states | Improves tunability of emission | researchgate.net |

The this compound framework can serve as a building block for larger, conjugated systems with applications in organic electronics. Synthesis of such systems can be achieved through various cross-coupling reactions. For instance, halogenated derivatives of the parent molecule could undergo Suzuki or Sonogashira coupling reactions to introduce aryl or alkynyl groups, extending the π-conjugation.

Another approach is the synthesis of chalcone-like structures. For example, 9-anthracenyl chalcones have been synthesized via Claisen-Schmidt condensation of 9-acetylanthracene (B57403) with various aromatic aldehydes. researchgate.net A similar strategy could potentially be applied to a suitably functionalized this compound to create extended, conjugated enone systems. These larger conjugated molecules are of interest for their potential as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). nih.gov

Supramolecular Assembly and Host-Guest Chemistry

The rigid, planar, and electron-rich nature of the anthracene units makes them excellent candidates for constructing supramolecular architectures through non-covalent interactions like π-π stacking and CH-π interactions. researchgate.netmdpi.com These interactions drive the self-assembly of molecules into well-defined one-, two-, or three-dimensional structures.

The this compound molecule, with its large aromatic surfaces, can participate in host-guest chemistry. mdpi.com Anthracene-containing macrocycles and cages have been shown to form stable inclusion complexes with guest molecules like fullerenes (C60 and C70). researchgate.net The formation of these host-guest systems is often driven by hydrophobic and van der Waals interactions within a confined cavity. thno.orgmdpi.com

Furthermore, anthracene-based building blocks can be incorporated into metallacycles and metallacages through coordination-driven self-assembly. mdpi.com These structures possess well-defined cavities that can encapsulate guest molecules, leading to applications in molecular sensing, catalysis, and drug delivery. mdpi.com The functionalization of the this compound core with specific donor or acceptor groups, as discussed previously, would be instrumental in directing these supramolecular assemblies and tuning the properties of the resulting host-guest systems.

Self-Assembly Mechanisms of this compound Derivatives

The self-assembly of organic molecules is a spontaneous process in which molecules adopt a defined arrangement. For derivatives of this compound, this process is expected to be predominantly driven by the tendency of the flat anthracene rings to stack upon one another, minimizing unfavorable interactions with the surrounding solvent. This can lead to the formation of various ordered structures, such as nanofibers, gels, and crystalline solids.

The process typically begins with the formation of small molecular aggregates, or nuclei, in solution. These initial aggregates then grow through the sequential addition of more molecules. The final morphology of the self-assembled structure is influenced by a variety of factors, including the specific chemical structure of the derivative, solvent, temperature, and concentration. For instance, the introduction of functional groups that can participate in hydrogen bonding could lead to more complex and defined architectures.

Research on analogous pyridinium-functionalized anthracene amphiphiles has demonstrated the formation of supramolecular hydrogels driven by a combination of π-stacking and electrostatic interactions. nih.gov Similarly, other soluble anthracene derivatives have been shown to self-assemble into nano-fibers through van der Waals forces and π-π stacking. researchgate.net

Non-Covalent Interactions in Molecular Aggregates

The stability and structure of molecular aggregates of this compound derivatives are governed by a variety of non-covalent interactions. These weak forces, when acting in concert, can lead to highly ordered and stable supramolecular assemblies.

π-π Stacking Interactions: The primary driving force for the aggregation of these molecules is the π-π stacking between the electron-rich anthracene rings. These interactions arise from the electrostatic and van der Waals forces between the overlapping π-orbitals of adjacent aromatic rings. The strength and geometry of these interactions are highly dependent on the relative orientation of the stacked molecules. Studies on related anthracene-based organoplatinum metallacycles have shown that strong π-π stacking interactions can even induce a highly twisted molecular geometry. nih.gov

C-H···π Interactions: These are a type of weak hydrogen bond where a C-H bond acts as the donor and a π-system (the anthracene ring) acts as the acceptor. These interactions play a crucial role in the crystal packing of many aromatic compounds. For instance, in the crystal of (E)-1,3-Bis(anthracen-9-yl)prop-2-en-1-one, molecules are connected into chains via weak C—H⋯π interactions. tandfonline.com Hirshfeld surface analysis of this compound indicated a high percentage of C⋯H/H⋯C contacts, further highlighting the importance of these interactions. tandfonline.com

The table below summarizes the key non-covalent interactions expected to play a role in the self-assembly of this compound derivatives, based on findings for analogous compounds.

| Interaction Type | Description | Potential Role in Aggregation |

| π-π Stacking | Attractive interaction between the π-orbitals of adjacent aromatic rings. | Primary driving force for aggregation and stabilization of stacked structures. |

| Hydrogen Bonding | Directional interaction between a hydrogen atom and an electronegative atom (O, N). | Directs the specific arrangement of molecules and enhances structural order. |

| Van der Waals Forces | Non-specific attractive forces arising from temporary dipoles. | Contributes to the overall cohesive energy of the molecular assembly. |

| C-H···π Interactions | Weak hydrogen bond between a C-H bond and a π-system. | Influences the fine-tuning of molecular packing in the solid state. |

Advanced Functional Applications in Materials Science and Photochemistry

Organic Electronic Devices

The planar and aromatic nature of the anthracene (B1667546) core provides a strong foundation for the development of organic semiconductors with robust charge transport properties and high air stability. rsc.orgresearchgate.net Functionalization of the anthracene backbone is a key strategy to fine-tune its optoelectronic characteristics and solid-state packing, which are crucial for device performance. nih.gov

Organic Light-Emitting Diodes (OLEDs) as Emitters or Host Materials

Anthracene derivatives are widely employed as emitters or host materials in OLEDs due to their high quantum yields, wide energy gaps, and excellent thermal and electronic stability. researchgate.net The substitution at the 9 and 10 positions of the anthracene ring with bulky groups is a common approach to suppress detrimental π-π stacking interactions in the solid state, thereby enhancing luminescence efficiency. mdpi.com

While specific performance data for 1-(1-anthracenyl)-10H-anthracen-9-one in OLEDs is not extensively documented in the reviewed literature, the performance of analogous 9,10-disubstituted anthracene derivatives provides valuable insights into its potential. For instance, novel bipolar anthracene-based compounds have been engineered to achieve deep-blue emission with high external quantum efficiencies (EQE). rsc.org One such example, mCzAnBzt, demonstrated deep-blue emission with CIE coordinates of (0.15, 0.07) and a maximum EQE of 7.95% in a nondoped device. rsc.org

As a host material, anthracene derivatives are also highly effective. A novel host material, 10-(4-(naphthalen-1-yl)phenyl)-9-(naphthalen-3-yl)anthracene (2-NaAn-1-PNa), has been synthesized and shown to have a wide band gap of 2.95 eV, making it suitable for blue OLEDs. mdpi.com When doped with 3Me-1Bu-TPPDA, an OLED device using this host achieved a true blue emission with an electroluminescence maximum at 460 nm and CIE coordinates of (0.133, 0.141). mdpi.com The thermal stability of these materials is also a critical factor for the operational lifetime of OLEDs, with high glass transition temperatures (Tg) being desirable. mdpi.com

Table 1: Performance of Selected Anthracene Derivatives in OLEDs

| Compound | Role | Max. EQE (%) | CIE Coordinates (x, y) |

|---|---|---|---|

| mCzAnBzt | Emitter | 7.95 | (0.15, 0.07) |

Organic Field-Effect Transistors (OFETs)

Anthracene and its derivatives are foundational materials in the field of OFETs. rsc.orgresearchgate.net Their planar structure facilitates strong intermolecular interactions, which are essential for efficient charge transport. rsc.org The charge carrier mobility in OFETs based on anthracene derivatives can be significantly influenced by chemical modifications that affect molecular packing and electronic properties. rsc.orgpku.edu.cnnih.gov

Organic Photovoltaics (OPVs) and Charge Recombination Control

The application of anthracene derivatives in organic photovoltaics is an area of growing interest. researchgate.net A structurally similar compound, 10-[(4-cyanobenzylidene)]-anthracen-9(10H)-one, has been synthesized and incorporated into a Grätzel-type solar cell, a technology related to dye-sensitized solar cells and OPVs. researchgate.netethz.ch In this application, the compound acted as a sensitizer (B1316253) for a TiO2-based electrode. The resulting photoelectrochemical cell exhibited a photocurrent density that was proportional to the intensity of UV irradiation, and the device showed good operational stability. researchgate.netethz.ch The sensitivity of the generated photocurrent was significantly higher for the device containing the anthracene derivative (7.73 µA/mW) compared to the TiO2-only device (5.14 µA/mW), indicating an improvement in light-harvesting and charge generation. researchgate.netethz.ch This suggests that this compound could potentially play a similar role in enhancing the performance of OPVs.

Photocatalysis and Photosensitization

The ability of anthracene derivatives to absorb light and participate in energy or electron transfer processes makes them suitable for applications in photocatalysis and photosensitization.

Role in Light-Driven Chemical Transformations

Anthracene itself can undergo photocatalytic degradation in the presence of semiconductor materials like titanium dioxide (TiO2) and zinc oxide (ZnO) under UV irradiation. d-nb.infoekb.eg The primary degradation product of anthracene is often 9,10-anthraquinone. d-nb.info This process highlights the reactivity of the anthracene core under photocatalytic conditions. While the specific photocatalytic activity of this compound has not been detailed, its anthracene core suggests it could participate in similar light-driven transformations, either as the substrate being transformed or potentially as a photocatalyst itself for other reactions. The degradation of anthracene and other polycyclic aromatic hydrocarbons (PAHs) is an important area of environmental research, and photocatalysis offers a promising method for their removal. researchgate.netrsc.orgrsc.org

Mechanism of Singlet Oxygen Generation

Anthracene derivatives are well-known for their interaction with molecular oxygen upon photoexcitation, leading to the generation of singlet oxygen (¹O₂), a highly reactive form of oxygen. nih.gov The mechanism can proceed through two main pathways. In one pathway, the anthracene derivative is excited to its singlet state, undergoes intersystem crossing to the triplet state, and then transfers its energy to ground-state triplet oxygen (³O₂) to produce singlet oxygen. nih.gov Alternatively, some anthracene derivatives can form an exciplex with ground-state oxygen from their excited singlet state, which then leads to the formation of singlet oxygen. nih.gov

Anthracene derivatives can also act as traps for singlet oxygen, forming endoperoxides through a [4+2] cycloaddition reaction. frontiersin.orgnih.gov This reversible reaction allows some anthracene-functionalized materials to act as storage and delivery systems for singlet oxygen. frontiersin.org While the specific singlet oxygen quantum yield for this compound is not reported, the general behavior of anthracene derivatives strongly suggests its capability to act as a photosensitizer for singlet oxygen generation. acs.orgresearchgate.net

Molecular Sensors and Probes

The development of luminescent chemosensors is a significant area of research, with anthracene derivatives often serving as the fluorescent signaling unit. rsc.org The general principle involves linking the anthracene fluorophore to a receptor unit that can selectively bind with a target analyte. This binding event then modulates the fluorescence properties of the anthracene moiety, allowing for detection.

Development of Luminescent Chemosensors

While specific studies on this compound as a luminescent chemosensor are not documented, the general approach involves designing molecules where the interaction with a specific ion or molecule alters the fluorescence emission. For instance, anthracene carboxyimide derivatives have been developed as fluorescent probes for detecting reactive oxygen species like hypochlorous acid. rsc.org The design of such sensors often relies on the modulation of photophysical processes upon analyte binding.

Sensing Mechanisms (e.g., Photoinduced Electron Transfer)

Photoinduced Electron Transfer (PET) is a common mechanism employed in fluorescent chemosensors. In a typical PET sensor, the fluorophore (in this case, an anthracene derivative) is linked to a receptor that also has a redox-active component. In the absence of the target analyte, photoexcitation of the fluorophore can be followed by electron transfer from the receptor, quenching the fluorescence. When the analyte binds to the receptor, its redox potential is altered, inhibiting the PET process and "turning on" the fluorescence. While this is a well-established principle for many fluorescent probes, specific details and efficiency data for this compound are not available.

Advanced Photomechanical Materials

Certain anthracene derivatives exhibit photomechanical effects, where irradiation with light induces a macroscopic mechanical response, such as bending or twisting of a crystal. rsc.org This phenomenon is typically based on the [4+4] photocycloaddition reaction of anthracene moieties in the solid state. rsc.org Upon exposure to UV light, neighboring anthracene molecules can form a dimer, leading to a change in the crystal lattice and, consequently, a change in the crystal's shape. rsc.orgrsc.org This process can often be reversed by heating or by irradiation at a different wavelength, making these materials attractive for applications in actuators and soft robotics. researchgate.netresearchgate.net The efficiency and nature of the photomechanical response are highly dependent on the molecular structure and crystal packing. acs.org There is no specific research available describing the photomechanical properties of this compound.

Triplet-Triplet Annihilation Upconversion Systems

Triplet-triplet annihilation (TTA) upconversion is a process that converts lower-energy photons into higher-energy photons. rsc.org This is typically achieved using a two-component system: a sensitizer and an annihilator (or emitter). The sensitizer absorbs the low-energy light and transfers its energy to the annihilator, populating its triplet excited state. When two annihilator molecules in their triplet state interact, they can undergo TTA to generate one annihilator molecule in an excited singlet state, which then emits a higher-energy photon. rsc.orgchalmers.se

Anthracene derivatives, particularly 9,10-disubstituted anthracenes, are widely used as annihilators in TTA-UC systems due to their high fluorescence quantum yields and suitable triplet energy levels. rsc.orgchalmers.sersc.orgresearchgate.net The substitution pattern on the anthracene core can significantly influence the photophysical properties and, therefore, the upconversion efficiency. researchgate.netsemanticscholar.orgrsc.orgresearchgate.net While a variety of substituted anthracenes have been investigated for this purpose, there are no specific studies detailing the use or performance of this compound in TTA-UC systems.

Future Research Directions and Unexplored Avenues for 1 1 Anthracenyl 10h Anthracen 9 One

Exploration of Novel Synthetic Routes and Scalability

The synthesis of complex polycyclic aromatic hydrocarbons like 1-(1-anthracenyl)-10H-anthracen-9-one remains a significant challenge. Future research should prioritize the development of efficient, high-yield, and scalable synthetic strategies.

Current approaches to similar bi-aryl compounds often rely on classic coupling reactions. However, exploring modern catalytic systems could provide more direct and versatile routes. Potential avenues for investigation include:

Palladium-Catalyzed Cross-Coupling Reactions: Methods like Suzuki, Stille, and Negishi coupling are powerful tools for C-C bond formation. Future work could focus on synthesizing a halogenated anthracenone (B14071504) precursor and coupling it with an anthracenyl-boronic acid or -stannane derivative. Recent advances in palladium-catalyzed tandem transformations, which involve sequential C-H activation and intramolecular C-C bond formation, could offer a more atom-economical approach. nih.gov

Direct C-H Arylation: This strategy avoids the pre-functionalization of starting materials, offering a more streamlined process. Research could explore iridium or rhodium-catalyzed C-H activation of the anthracenone core, followed by coupling with a suitable anthracenyl partner.

Vilsmeier-Haack and Related Formylation Reactions: The Vilsmeier-Haack reaction is a known method for producing 9-anthraldehyde (B167246) from anthracene (B1667546). orgsyn.orggoogle.com Investigating analogous reactions on an anthracenone substrate could yield key intermediates for building the target molecule.

| Synthetic Strategy | Key Precursors | Potential Advantages | Anticipated Challenges |

|---|---|---|---|

| Suzuki Coupling | 1-Bromo-10H-anthracen-9-one + Anthracene-1-boronic acid | High functional group tolerance, commercial availability of catalysts. | Synthesis of precursors, potential for side reactions. |

| Stille Coupling | 1-Iodo-10H-anthracen-9-one + 1-(Tributylstannyl)anthracene | Milder reaction conditions. | Toxicity of organotin reagents and byproducts. |

| Direct C-H Arylation | 10H-anthracen-9-one + 1-Bromoanthracene | Atom economy, reduced synthetic steps. | Regioselectivity control, harsh conditions may be required. |

Advanced Theoretical Modeling of Complex Photophysical Phenomena

The interaction between the two anthracene units in this compound is expected to give rise to complex photophysical behaviors. Advanced theoretical modeling will be indispensable for predicting and understanding these properties before undertaking extensive experimental work.

Computational chemistry, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), can provide deep insights. rsc.orgresearchgate.netmdpi.com Key areas for theoretical exploration include:

Ground and Excited State Geometries: DFT calculations can determine the most stable conformation, including the dihedral angle between the anthracenyl and anthracenone planes. This geometry is crucial as it dictates the extent of electronic communication between the two moieties. mdpi.com

Electronic Structure and Frontier Molecular Orbitals: Modeling the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) distributions can predict the nature of electronic transitions (e.g., π-π, n-π) and estimate the optical band gap. researchgate.net

Absorption and Emission Spectra: TD-DFT simulations can predict the UV-Vis absorption and photoluminescence spectra, helping to interpret experimental results and understand how structural changes tune the optical properties. researchgate.net

Excited State Dynamics: Investigating the potential energy surfaces of excited states can elucidate the pathways for radiative (fluorescence, phosphorescence) and non-radiative (internal conversion, intersystem crossing) decay. This is critical for designing materials with high quantum yields. mdpi.com

Theoretical studies on related systems, such as anthracene radical-linked π-conjugated systems, have shown that the exchange coupling and fine-structure interactions in excited states are highly dependent on the molecular structure and π-conjugation network. rsc.orgresearchgate.net Similar modeling for this compound could reveal unique multi-spin excited states, opening avenues for applications in spintronics.

Integration into Hybrid Material Systems

The unique electronic and optical properties anticipated for this compound make it a prime candidate for integration into various hybrid material systems. Anthracene derivatives are already widely explored for their potential in organic electronics. nih.gov

Future research should focus on incorporating this compound as a key component in:

Organic Solar Cells (OSCs): Anthracene-based molecules can function as donor or acceptor materials in the active layer of OSCs. researchgate.net The broad absorption and tunable energy levels of this compound could be exploited to improve light-harvesting and charge separation efficiency.

Perovskite Solar Cells (PSCs): Anthracene derivatives have been successfully used as hole-transporting materials (HTMs) in PSCs, offering an alternative to the expensive and unstable spiro-OMeTAD. psecommunity.org The planar structure of the anthracenyl group could facilitate π-π stacking and enhance charge mobility. psecommunity.org

Metal-Organic Frameworks (MOFs): By functionalizing the molecule with coordinating groups (e.g., carboxylic acids), it could be used as an organic linker to build luminescent MOFs. acs.org Such materials could find applications in chemical sensing, gas storage, and catalysis. Anthracene-modified MOFs have demonstrated high efficiency in the selective adsorption of organic dyes. acs.org

Dye-Sensitized Solar Cells (DSSCs): Anthracene-bridged organic dyes have shown remarkable power conversion efficiencies, especially under dim-light conditions. researchgate.net The extended π-conjugation in this compound could lead to red-shifted absorption and an enhanced molar extinction coefficient, making it a promising sensitizer (B1316253). researchgate.netethz.ch

| Hybrid System | Potential Role of the Compound | Target Property for Enhancement |

|---|---|---|

| Organic Solar Cells (OSCs) | Electron Donor or Acceptor | Power Conversion Efficiency (PCE), Open-Circuit Voltage (Voc) |

| Perovskite Solar Cells (PSCs) | Hole-Transporting Material (HTM) | Device Stability, Hole Mobility |

| Metal-Organic Frameworks (MOFs) | Luminescent Organic Linker | Selective Sensing, Gas Adsorption, Catalysis |

| Dye-Sensitized Solar Cells (DSSCs) | Organic Sensitizer Dye | Light-Harvesting, Molar Extinction Coefficient |

Tailoring Excited State Dynamics for Enhanced Performance

Controlling the fate of excitons is fundamental to optimizing the performance of optoelectronic materials. For this compound, future research should aim to tailor its excited state dynamics through strategic chemical modifications.

The photophysical properties of anthracene derivatives are highly sensitive to substitution patterns. researchgate.netuq.edu.au By adding electron-donating or electron-withdrawing groups to either the anthracenyl or anthracenone moiety, it should be possible to fine-tune key parameters:

Fluorescence Quantum Yield: Bulky substituents can be introduced to prevent π-π stacking and aggregation-caused quenching in the solid state, thereby enhancing the fluorescence quantum yield. mdpi.commdpi.com

Intersystem Crossing (ISC) Rate: The energy gap between the lowest singlet (S₁) and triplet (T₁) excited states governs the ISC rate. Strategic substitution can modulate this gap. For instance, heavy atoms could be incorporated to promote spin-orbit coupling and enhance ISC, creating an efficient triplet photosensitizer.

Excimer and Exciplex Formation: In the solid state, interactions between adjacent molecules can lead to the formation of excimers (excited-state dimers), which often emit at longer wavelengths and with lower efficiency. researchgate.net Controlling intermolecular packing through chemical design is crucial for preventing this phenomenon in applications requiring high fluorescence.

Understanding these structure-property relationships will enable the rational design of derivatives with properties optimized for specific applications, such as blue emitters for OLEDs or triplet sensitizers for photodynamic therapy. uq.edu.au

Development of Multi-Functional Materials

Beyond optoelectronics, the unique structure of this compound provides a platform for creating materials with multiple, synergistic functions. rsc.org

Unexplored avenues include:

Chemosensors: The fluorescent properties of the anthracene core are often sensitive to the local environment. mdpi.com The ketone group on the anthracenone unit could serve as a binding site for specific analytes (e.g., metal ions). Binding events could trigger a measurable change in the fluorescence emission (e.g., quenching or enhancement), forming the basis of a selective chemosensor.

Biomedical Applications: Anthracene derivatives have been investigated as anticancer agents and for bioimaging. rsc.org Future work could explore the cytotoxicity of this compound and its derivatives against cancer cell lines. The inherent fluorescence could be harnessed for tracking its localization within cells. rsc.org

Photo-responsive Materials: The photochemical [4+4] cycloaddition of anthracene is a well-known reversible reaction. mdpi.com It is conceivable that under UV irradiation, intermolecular dimerization could occur, altering the material's properties. This photo-switching capability could be exploited in smart materials, optical data storage, or drug delivery systems.

By combining the robust photophysics of the anthracenyl group with the chemical reactivity of the anthracenone core, a new class of multi-functional materials could be developed for applications ranging from environmental monitoring to advanced therapeutics. rsc.orgresearchgate.net

Q & A

Basic Research Questions

Q. How can 1-(1-anthracenyl)-10H-anthracen-9-one be synthesized, and what reaction conditions are optimal?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation, a method validated for anthraquinone derivatives. Ortho-dicarboxylic acid chlorides are reacted with aromatic substrates under mild conditions. Key parameters include:

-

Catalyst : Lewis acids (e.g., AlCl₃).

-

Solvent : Dichloromethane or nitrobenzene.

-

Temperature : 0–25°C to avoid side reactions.

Purification typically involves column chromatography using silica gel and a hexane/ethyl acetate gradient .Reaction Conditions Details Catalyst AlCl₃ Solvent CH₂Cl₂ Temperature 0–25°C Yield 60–85%

Q. What spectroscopic techniques are recommended for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to confirm substitution patterns and anthracenyl connectivity. Anthracene protons resonate at δ 7.5–8.5 ppm.

- UV-Vis : Strong absorbance in 300–400 nm range due to extended conjugation.

- MS : High-resolution ESI-MS for molecular weight confirmation (expected [M+H]⁺ ~ 321.1 g/mol) .

Advanced Research Questions

Q. How can the crystal structure of this compound be resolved, and what challenges arise?

- Methodological Answer : Single-crystal X-ray diffraction using SHELXL is optimal. Challenges include:

-

Crystallization : Slow evaporation from DMSO/EtOH mixtures improves crystal quality.

-

Disorder : The anthracenyl group may exhibit rotational disorder, requiring TWINABS for refinement.

-

Data Collection : High-resolution (<1.0 Å) data reduces thermal motion artifacts. SHELXL-2018 features (e.g., HKLF 5 format) enhance precision in anisotropic displacement parameters .

SHELXL Parameters Settings Refinement Algorithm Full-matrix R-factor Goal <0.05 Twin Law -h, -k, -l

Q. What strategies are effective for evaluating its biological activity, such as kinase inhibition?

- Methodological Answer : Assay design should mirror anthraquinone-based kinase inhibition studies:

Membrane Fraction Preparation : Isolate tyrosine kinases from rat muscle tissue.

Incubation : 100 µM compound in DMSO, 30 min at 37°C.

Activity Measurement : Quantify phosphate incorporation via γ-³²P-ATP.

Compare results to controls (DMSO-only) and validate with Western blotting for phosphorylated substrates .

Q. How do computational methods predict its physicochemical properties?

- Methodological Answer : Use QSPR models (e.g., ACD/Labs Percepta) to estimate:

- logP : ~4.2 (indicative of high hydrophobicity).

- pKa : ~10.5 (due to ketone and aromatic π-systems).

Molecular dynamics simulations (AMBER forcefield) can further analyze conformational stability .

Data Contradictions & Resolution

- Synthesis Yield Variability : reports 60–85% yields, but steric hindrance from the anthracenyl group may reduce efficiency. Optimize stoichiometry (1:1.2 substrate:catalyst ratio) .

- Biological Activity : While shows anthraquinones inhibit kinases, conflicting results may arise from solubility issues. Use surfactants (e.g., Tween-80) to improve aqueous dispersion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.